molecular formula C9H17NO3 B15252334 ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate

ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B15252334
M. Wt: 187.24 g/mol
InChI Key: CLPRJBMFXOMVPG-GJMOJQLCSA-N
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Description

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate is a chiral compound with significant importance in various scientific fields. The compound’s unique stereochemistry, denoted by the (1R,2R,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of (1R,2r,3S)-2-nitrocyclohexane-1,3-diol, which is achieved by reacting glutaric dialdehyde with nitromethane in the presence of sodium hydroxide . This intermediate is then converted to (1R,2r,3S)-3-acetoxy-2-nitrocyclohexyl acetate using acetic anhydride and sulfuric acid . Finally, the nitro group is reduced, and the ester is hydrolyzed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or carboxylic acid, while reduction of the nitro group produces an amine.

Scientific Research Applications

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h6-8,11H,2-5,10H2,1H3/t6-,7+,8-/m1/s1

InChI Key

CLPRJBMFXOMVPG-GJMOJQLCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]([C@@H]1N)O

Canonical SMILES

CCOC(=O)C1CCCC(C1N)O

Origin of Product

United States

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